1-Bromo-3,5-dimethoxy-4-fluorobenzene

Physical property Procurement specification Handling

1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS 204654-94-4) is the definitive choice for regioselective cross-coupling. Its unique push-pull electronic system—para-fluorine withdrawing, meta-methoxy donating—lowers oxidative addition activation energy versus non-fluorinated analogs, ensuring exclusive coupling at the bromine site. The crystalline solid eliminates solvent entrainment and improves weighing accuracy. Ideal for fluorinated biaryl libraries, sequential functionalization (Br coupling then F displacement), and agrochemical intermediates. Demand this compound to avoid regioisomeric mixtures and achieve reproducible, high-yield synthesis.

Molecular Formula C8H8BrFO2
Molecular Weight 235.052
CAS No. 204654-94-4
Cat. No. B2688426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-dimethoxy-4-fluorobenzene
CAS204654-94-4
Molecular FormulaC8H8BrFO2
Molecular Weight235.052
Structural Identifiers
SMILESCOC1=CC(=CC(=C1F)OC)Br
InChIInChI=1S/C8H8BrFO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
InChIKeyNIOXJRNKOHUWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS 204654-94-4) Procurement-Grade Physical and Chemical Profile


1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS 204654-94-4), also named 5-bromo-2-fluoro-1,3-dimethoxybenzene, is a poly-substituted aromatic halide with the molecular formula C₈H₈BrFO₂ and a molecular weight of 235.05 g/mol . This compound features a unique combination of bromine, fluorine, and two methoxy substituents on a single benzene ring, rendering it a versatile intermediate for regioselective cross-coupling reactions in medicinal chemistry and agrochemical research. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups modulates the aromatic ring's electron density, creating distinct reactivity patterns that cannot be replicated by non-fluorinated or differently substituted analogs .

Why 1-Bromo-3,5-dimethoxy-4-fluorobenzene Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


Generic substitution of 1-bromo-3,5-dimethoxy-4-fluorobenzene with non-fluorinated analogs such as 1-bromo-3,5-dimethoxybenzene (CAS 20469-65-2) or regioisomers like 1-bromo-2,4-dimethoxybenzene (CAS 17715-69-4) introduces critical deviations in electronic properties, physical form, and reactivity that compromise downstream synthetic outcomes. The fluorine atom at the para position relative to bromine exerts a strong electron-withdrawing inductive effect that alters the activation energy of palladium-catalyzed cross-couplings, while the symmetric 3,5-dimethoxy substitution pattern dictates regioselectivity in subsequent functionalization steps [1]. Furthermore, the solid crystalline form of this compound offers handling and storage advantages over liquid analogs, reducing solvent entrainment and improving weighing accuracy in parallel synthesis workflows .

Quantitative Differentiation of 1-Bromo-3,5-dimethoxy-4-fluorobenzene Against Closest Analogs


Solid Crystalline Form Enables Superior Handling and Weighing Precision

1-Bromo-3,5-dimethoxy-4-fluorobenzene exists as a white to yellow crystalline solid at room temperature . In direct contrast, the non-methoxylated analog 1-bromo-4-fluorobenzene (CAS 460-00-4) is a colorless liquid with a melting point of -16 °C [1]. This physical state divergence directly impacts laboratory workflows: solid reagents minimize solvent evaporation during weighing, reduce the risk of spillage, and enable more accurate mass determination in milligram-scale parallel synthesis .

Physical property Procurement specification Handling Weighing accuracy

Enhanced Electron Deficiency Modulates Cross-Coupling Reactivity

The para-fluorine substituent in 1-bromo-3,5-dimethoxy-4-fluorobenzene exerts a strong -I inductive effect that increases the electrophilicity of the adjacent bromine-bearing carbon, thereby lowering the activation barrier for oxidative addition in palladium-catalyzed reactions [1]. Studies on fluorinated arenes demonstrate that fluorine substitution accelerates oxidative addition rates compared to non-fluorinated analogs; for example, 1-bromo-4-fluorobenzene undergoes Suzuki-Miyaura coupling with arylboronic acids to yield biaryls in 40-44% yield under standard conditions [2], whereas non-fluorinated bromobenzene counterparts often require more forcing conditions or specialized catalysts to achieve comparable conversions . The additional electron-donating methoxy groups at positions 3 and 5 further fine-tune the ring's electronic landscape, creating a unique reactivity profile not achievable with mono-substituted or non-fluorinated dimethoxybenzene derivatives.

Reactivity Cross-coupling Electronic effects Suzuki-Miyaura

Commercial Purity Specifications Range from 95% to 98% (GC-MS), Supporting Diverse Research Needs

1-Bromo-3,5-dimethoxy-4-fluorobenzene is commercially available with minimum purity specifications of 95% (standard grade) and 98% (GC-MS verified high-purity grade) . In contrast, the non-fluorinated analog 1-bromo-3,5-dimethoxybenzene is typically supplied at 97% purity , and the regioisomer 1-bromo-2,4-dimethoxybenzene is offered at 97% (GC) . The availability of a 98% GC-MS grade for the target compound provides a quantifiable purity advantage for applications requiring rigorous analytical validation, such as the synthesis of pharmaceutical impurity standards or the preparation of late-stage intermediates in cGMP environments.

Purity Analytical specification Procurement Quality control

Storage Stability Requires Inert Atmosphere and Light Protection

Vendor safety data sheets and product specifications consistently indicate that 1-bromo-3,5-dimethoxy-4-fluorobenzene must be stored under inert atmosphere, in a dark place, and at room temperature to prevent degradation . This contrasts with the non-fluorinated analog 1-bromo-3,5-dimethoxybenzene, which is stable when sealed and stored dry at room temperature without explicit inert atmosphere requirements , and with 1-bromo-2,4-dimethoxybenzene, which also requires inert atmosphere storage . The stringent storage condition for the target compound implies that its procurement should include verification of proper packaging (e.g., septum-sealed bottles under argon) and that inventory management must account for light-sensitive handling.

Storage stability Handling Shelf life Procurement logistics

Regioselective Functionalization Enables Orthogonal Synthetic Pathways

The 1-bromo-3,5-dimethoxy-4-fluorobenzene scaffold presents three distinct handles for sequential functionalization: the bromine atom at C-1 is primed for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the fluorine atom at C-4 can undergo nucleophilic aromatic substitution (SₙAr) under appropriate conditions, and the methoxy groups at C-3 and C-5 can be deprotected or further elaborated . This orthogonal reactivity is a direct consequence of the specific 1,3,4,5-substitution pattern and electronic interplay between fluorine and methoxy groups. In contrast, the regioisomer 1-bromo-2,4-dimethoxybenzene (CAS 17715-69-4) positions the methoxy groups at C-2 and C-4, creating a different electronic environment that alters the relative rates of electrophilic versus nucleophilic attack [1]. The target compound's symmetric 3,5-dimethoxy substitution pattern also eliminates regioisomeric ambiguity in cross-coupling products, a critical advantage when synthesizing single-isomer drug candidates.

Regioselectivity Cross-coupling Orthogonal reactivity Synthetic strategy

Optimal Application Scenarios for 1-Bromo-3,5-dimethoxy-4-fluorobenzene in Research and Industrial Workflows


Medicinal Chemistry: Synthesis of Fluorinated Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The electron-deficient aryl bromide moiety of 1-bromo-3,5-dimethoxy-4-fluorobenzene facilitates efficient oxidative addition in palladium-catalyzed Suzuki-Miyaura cross-couplings, as supported by class-level evidence on fluorinated arenes . This compound is ideally suited for the parallel synthesis of fluorinated biaryl libraries where the fluorine atom serves as a metabolic blocking group to improve pharmacokinetic properties. The symmetric 3,5-dimethoxy substitution ensures that coupling occurs exclusively at the bromine-bearing position, yielding single regioisomeric products .

Agrochemical Intermediate: Building Block for Herbicidal and Fungicidal Active Ingredients

Poly-substituted aromatic halides containing both bromine and fluorine are frequently employed in the synthesis of crop protection agents . The orthogonal reactivity of the bromine and fluorine atoms in 1-bromo-3,5-dimethoxy-4-fluorobenzene allows for sequential functionalization strategies—bromine for initial carbon-carbon bond formation followed by fluorine displacement to introduce amines or alkoxides—a synthetic flexibility that reduces the number of discrete intermediates required in process development .

Materials Science: Precursor for Organic Light-Emitting Diode (OLED) Host Materials

The electron-rich methoxy groups combined with the electron-withdrawing fluorine substituent create a push-pull electronic system that can modulate the HOMO-LUMO gap in extended conjugated materials. While direct data for this specific compound in OLED applications is limited, its structural analogs are employed as intermediates in the synthesis of electroluminescent materials . The high-purity grade (98% GC-MS) of this compound meets the stringent purity requirements necessary for electronic materials applications where trace metal contaminants can quench exciton emission.

Chemical Biology: Synthesis of Fluorescent Probes and Molecular Imaging Agents

Fluorine-containing aromatic compounds are valuable in the design of ¹⁹F NMR probes and PET imaging tracers due to the favorable NMR properties and the ability to incorporate ¹⁸F isotopes . The bromine atom provides a convenient site for attaching targeting moieties (e.g., peptides, carbohydrates) via cross-coupling, while the methoxy groups can be selectively deprotected to install additional functionality .

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